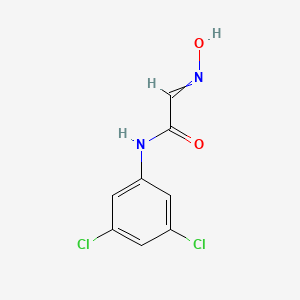
N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide
Cat. No. B8559656
Key on ui cas rn:
18711-11-0
M. Wt: 233.05 g/mol
InChI Key: HRMNKWRSPDMLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138187B2
Procedure details


A suspension of 3,5-difluoroaniline (10 g, 0.0617 mol) in water (40 ml) and 37 per cent strength hydrochloric acid (5.3 ml, 0.066 mol) was added to a solution of chloral hydrate (11 g, 0.066 mol) and sodium sulfate (70 g) in water (240 ml). A solution of hydroxylamine hydrochloride (13.5 g, 0.195 mmol) in water (60 ml) was added to this mixture. The reaction mixture was boiled under reflux for 1 h, during which a clear reaction solution formed, from which a reaction product already precipitated out when hot. The mixture was stirred at room temperature for 16 h and, after filtration and washing with water (3×50 ml), the desired oxime was obtained in a yield of 84% (12.1 g) with a melting point of 179° C. as a yellow solid.








Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:6]=[C:7](F)[CH:8]=1)[NH2:5].[ClH:10].Cl[C:12](Cl)(Cl)[CH:13]([OH:15])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[ClH:25].[NH2:26][OH:27]>O>[Cl:10][C:2]1[CH:3]=[C:4]([NH:5][C:13](=[O:15])[CH:12]=[N:26][OH:27])[CH:6]=[C:7]([Cl:25])[CH:8]=1 |f:3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 h, during which a clear reaction solution
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed, from which a reaction product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
already precipitated out when hot
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with water (3×50 ml)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(C=NO)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
